N-(1H-indol-2-ylcarbonyl)glycylglycine
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Overview
Description
N-(1H-indol-2-ylcarbonyl)glycylglycine is a compound that features an indole moiety linked to a glycylglycine dipeptide. Indole derivatives are significant in various biological systems and have been extensively studied for their diverse biological activities . The compound’s structure combines the properties of indole and glycylglycine, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-2-ylcarbonyl)glycylglycine typically involves the reaction of indole derivatives with glycylglycine. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the indole carboxylic acid and glycylglycine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
These methods often use automated peptide synthesizers and solid-phase synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-2-ylcarbonyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-2-ylcarbonyl)glycylglycine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylcarbonyl)glycylglycine involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, influencing their activity. The glycylglycine component may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1H-indol-2-ylcarbonyl)glycylglycine is unique due to its combination of an indole moiety with a glycylglycine dipeptide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[[2-(1H-indole-2-carbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H13N3O4/c17-11(14-7-12(18)19)6-15-13(20)10-5-8-3-1-2-4-9(8)16-10/h1-5,16H,6-7H2,(H,14,17)(H,15,20)(H,18,19) |
InChI Key |
WIXDNVYSPUZNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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